Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)-
Description
Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)- is a ketone derivative featuring a 3-pyridinyl group and a 2,4,6-trimethylphenyl (mesityl) group attached to a central carbonyl carbon. The pyridinyl group introduces nitrogen-based polarity, while the mesityl group contributes steric bulk, influencing reactivity and molecular packing .
Properties
CAS No. |
50378-87-5 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
pyridin-3-yl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C15H15NO/c1-10-7-11(2)14(12(3)8-10)15(17)13-5-4-6-16-9-13/h4-9H,1-3H3 |
InChI Key |
IJDJQMJXKUYHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
Biological Activity
Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)- (CAS Number: 50378-87-5), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article delves into the biological properties, synthesis, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methanone group and a 2,4,6-trimethylphenyl moiety. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.
Biological Activity Overview
The biological activity of Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)- has been investigated in several studies. Key findings include:
- Antioxidant Activity : Some derivatives of pyridine compounds have shown significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit oxidative stress.
- Anticancer Potential : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Effects : There is evidence suggesting that this compound may possess antimicrobial properties against certain bacteria and fungi. These effects are likely due to the disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of Methanone with modifications on the pyridine ring. The synthesized compounds were evaluated for their biological activities, revealing that specific substitutions enhanced their efficacy against cancer cell lines .
- Fluorescence Studies : Research on related compounds indicated that the introduction of mesityl groups significantly improved fluorescence properties. This suggests potential applications in bioimaging and as fluorescent probes in biological systems .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to Methanone could inhibit specific enzymes involved in cancer progression, highlighting their therapeutic potential .
Data Tables
The following table summarizes key biological activities observed in studies involving Methanone derivatives:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Conformational Differences
Target Compound vs. Naphthalene-Based Methanones
and describe 2,7-dimethoxy-8-(2,4,6-trimethylbenzoyl)naphthalen-1-yl(2,4,6-trimethylphenyl)methanone, where bulky mesityl groups induce significant non-planarity. The dihedral angles between the naphthalene ring and mesityl groups range from 71.43° to 84.92°, highlighting steric hindrance . In contrast, the target compound’s 3-pyridinyl group is less bulky than naphthalene, likely resulting in smaller dihedral angles and enhanced planarity. This structural difference may improve solubility or reactivity in nucleophilic addition reactions.
Target Compound vs. Thienopyridine-Based Methanones
The compound (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone () features a sulfur-containing thienopyridine ring and a chloro-substituted phenyl group. The sulfur atom enhances π-conjugation, while the chloro group increases electron-withdrawing effects.
Target Compound vs. Halogen-Substituted Methanones
(2-Bromophenyl)-(2,4,6-trimethylphenyl)methanone () incorporates bromine, which increases molecular weight (C₁₆H₁₅BrO, ~303.2 g/mol) and introduces electronegativity. The target compound’s pyridinyl group replaces bromine, reducing halogen-related toxicity and altering electronic effects. Pyridine’s lone pair on nitrogen may facilitate coordination with metal ions, unlike the bromophenyl analog .
Electronic and Steric Effects
- Mesityl Group Influence: In all analogs, the 2,4,6-trimethylphenyl group creates steric hindrance, reducing reactivity at the carbonyl carbon. For example, in ’s naphthalene derivative, steric effects dominate, as seen in non-planar conformations . The target compound’s mesityl group likely shields the carbonyl similarly, but the smaller pyridinyl substituent may allow moderate nucleophilic access.
- Electron-Withdrawing vs. Donating Groups : The 3-pyridinyl group (moderate electron-withdrawing due to nitrogen’s electronegativity) contrasts with ’s chloro group (strong electron-withdrawing) and ’s bromine (inductive electron withdrawal). These differences influence carbonyl electrophilicity: pyridinyl > bromophenyl > chlorophenyl in reactivity .
Physicochemical Properties
A comparative table of key analogs is provided below:
Q & A
Q. What are the established synthetic routes for Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)-, and how do steric effects influence reaction efficiency?
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 2,4,6-trimethylphenyl (mesityl) and 3-pyridinyl groups. Key considerations:
- Steric hindrance : The mesityl group’s bulkiness necessitates optimized reaction conditions (e.g., high-temperature catalysis or Lewis acids like AlCl₃).
- Purification : Column chromatography or recrystallization is often required due to byproducts from steric constraints.
- Substituent effects : Electron-donating methyl groups on the mesityl ring enhance electrophilic substitution reactivity but may slow nucleophilic attacks .
Q. How is the crystal structure of this compound determined, and what insights do bond parameters provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, related mesityl-containing ketones crystallize in monoclinic systems (e.g., P2₁/n space group) with:
| Parameter | Value |
|---|---|
| a, b, c | 7.716–29.234 Å |
| β | 102.879° |
| V | 2541.57 ų |
| R factor | 0.041 (high precision) |
Key findings:
- Dihedral angles : ~71–85° between aromatic rings indicate non-planar conformations, reducing π-π stacking .
- Intramolecular interactions : C–H∙∙∙O hydrogen bonds stabilize the structure .
Q. What spectroscopic techniques are used to characterize electronic effects of the mesityl and pyridinyl groups?
- NMR : Upfield shifts in ¹H NMR (δ 2.1–2.4 ppm) confirm methyl groups on the mesityl ring. ¹³C NMR shows carbonyl resonance at ~195 ppm.
- FTIR : Strong C=O stretch at ~1670 cm⁻¹.
- UV-Vis : Absorption bands at 250–300 nm reflect π→π* transitions in aromatic systems. Computational methods (DFT) model charge distribution and HOMO-LUMO gaps .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s supramolecular assembly in solid-state applications?
The mesityl group’s steric bulk promotes crystal lattice distortion , while weak interactions (C–H∙∙∙O/N) guide packing. For example:
- Hydrogen bonds : Stabilize layered structures.
- Van der Waals forces : Dominate in absence of strong dipoles, yielding low-symmetry crystals.
- Applications : Tailoring these interactions can design materials with tunable porosity or optical properties .
Q. What role does this compound play in photoactive materials or catalysis?
Analogous mesityl-ketones act as photoinitiators (e.g., in polymerizations) due to:
- UV stability : Methyl groups reduce oxidation susceptibility.
- Phosphine oxide derivatives : Enhance radical generation efficiency (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, used in 3D printing resins) .
Q. Are there computational or experimental studies on its biological interactions?
While direct data is limited, structurally similar compounds (e.g., 3-amino-3-(2,4,6-trimethylphenyl)propanoic acid) show:
- Enzyme inhibition : Potential binding to kinase active sites via hydrophobic mesityl interactions.
- Neurotransmitter analogs : Hypothesized to modulate GABA receptors due to aromatic/heterocyclic motifs. In vitro assays (e.g., SPR, fluorescence polarization) are recommended to validate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
